molecular formula C5H9Cl2N3O2 B1668450 Carmustine CAS No. 154-93-8

Carmustine

Cat. No. B1668450
CAS RN: 154-93-8
M. Wt: 214.05 g/mol
InChI Key: DLGOEMSEDOSKAD-UHFFFAOYSA-N
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Description

Carmustine is an orange-yellow solid medication used mainly for chemotherapy. It is a nitrogen mustard β-chloro-nitrosourea compound . It is used as an alkylating agent to treat several types of brain cancer including glioma, glioblastoma multiforme, medulloblastoma and astrocytoma, multiple myeloma, and lymphoma (Hodgkin’s and non-Hodgkin) .


Synthesis Analysis

The synthesis of Carmustine involves the formation of reactive intermediates that serve as classic alkylating agents in the body . An improved process for the preparation of Carmustine has been reported, which involves the preparation of 1,3-bis (2-chloroethyl)urea, an intermediate used in the preparation of Carmustine .


Molecular Structure Analysis

The molecular structure of Carmustine has been characterized by quantum chemical measurements . Parameters such as bond length, bond angle, and dihedral angle were calculated. Also, HOMO – LUMO energies were calculated to predict the more reactive molecule; the calculations included ionization potential, electron affinity, electronegativity, dipole moment properties, chemical hardness, and chemical softness .


Chemical Reactions Analysis

Carmustine can form interstrand crosslinks in DNA, which prevents DNA replication and DNA transcription . A computational investigation of the Carmustine alkylation mechanism using the QTAIM, IQA, and NBO models has been conducted .


Physical And Chemical Properties Analysis

Carmustine has a molecular weight of 214.05 g/mol . It is an orange-yellow solid with a chemical formula of C5H9Cl2N3O2 .

Safety And Hazards

Carmustine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is fatal if swallowed .

properties

IUPAC Name

1,3-bis(2-chloroethyl)-1-nitrosourea
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InChI

InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGOEMSEDOSKAD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)N(CCCl)N=O
Source PubChem
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Molecular Formula

C5H9Cl2N3O2
Record name 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA
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DSSTOX Substance ID

DTXSID8022743
Record name N,N'-Bis(2-chloroethyl)-N-nitrosourea
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Molecular Weight

214.05 g/mol
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Physical Description

1,3-bis(2-chloroethyl)-1-nitrosourea is an orange-yellow solid. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Very soluble in ethanol, Soluble in 50% ethanol up to 150 mg/mL, Highly soluble in alcohol and poorly soluble in water. It is also highly soluble in lipids, In water, 4.0X10+3 mg/L at 25 °C, 1.53e+00 g/L
Record name 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA
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Mechanism of Action

Carmustine causes cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production and RNA translation (protein synthesis). Carmustine also binds to and modifies (carbamoylates) glutathione reductase. This leads to cell death., Temozolomide (TMZ) and carmustine (BCNU), cancer-drugs usually used in the treatment of gliomas, are DNA-methylating agents producing O6-methylguanine. It has been shown that 06-methylguanine triggers DNA mismatch repair and in turn induce apoptosis and senescence, respectively, over a 4 and 6 days period. Temozolomide and carmustine have an earlier effect on nuclear organization and chromatin structure. In particular, temozolomideZ and carmustine induce clustering of pericentromeric heterochromatin regions and increase the amount of heterochromatic proteins MeCP2 and HP1alpha bound to chromatin. These drugs also decrease global levels of histone H3 acetylation and increase levels of histone H3 trimethylated on lysine 9 (H3-triMeK9). These events precede the senescence status. ... Temozolomide and carmustine efficacy in glioma treatment may implicate a first event characterized by changes in heterochromatin organization and its silencing which is then followed by apoptosis and senescence., Although carmustine is believed to act by alkylation of DNA and RNA, the mechanism of action has not been completely elucidated and other effects such as carbamoylation and modification of cellular proteins may be involved. The overall result is thought to be the inhibition of both DNA and RNA synthesis.
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Product Name

Carmustine

Color/Form

Light yellow powder, Light yellow powder that melts to an oily liquid

CAS RN

154-93-8
Record name 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA
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Melting Point

86 to 90 °F (NTP, 1992), 31 °C
Record name 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA
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Synthesis routes and methods

Procedure details

A cold solution of 0.2346 g (3.4 mmole) sodium nitrite in 2 ml water was slowly added to a stirred solution of 0.2727 g (1.47 mmole) 1,3-bis(2-chloroethyl)urea in 2 ml 88% formic acid at 0°. After 2 hours at 0°, 0.1449 g (46.0%) of an oil solid phase was removed. The ir spectrum of this fraction failed to agree with that of BCNU. After 2 days a small amount of crystalline BCNU slowly formed in this oil phase. A methylene dichloride extract of the aqueous phase yielded 0.0943 g (30.0%) of an amber oil whose ir spectrum agreed with that of a known sample of BCNU. Treatment of this oil with 5 ml hexane and cooling to 0° gave crystalline BCNU which formed an oil on warming to ambient temperature.
Quantity
0.2346 g
Type
reactant
Reaction Step One
Quantity
0.2727 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43,500
Citations
RB Weiss, BF Issell - Cancer treatment reviews, 1982 - Elsevier
Carmustine or B~-~ U (BicNU R, Bristol Laboratori~, Syracuse, New York) was in~ oduced into clinical trials in the United States in 1964 and was approved by the US Food and Drug …
Number of citations: 136 www.sciencedirect.com
AB Fleming, WM Saltzman - Clinical pharmacokinetics, 2002 - Springer
… Controlled release delivery of carmustine from … in humans after implantation of a carmustine wafer. However, drug … matrix, the release kinetics of carmustine and the metabolic fate of …
Number of citations: 311 link.springer.com
ZZ **ao, ZF Wang, T Lan, WH Huang, YH Zhao… - Frontiers in …, 2020 - frontiersin.org
… of carmustine is not well-recognized. This analysis aimed to evaluate the survival benefits of carmustine … This study aimed to assess whether carmustine treatment is beneficial for GBM …
Number of citations: 37 www.frontiersin.org
HS Zackheim, EH Epstein Jr, WR Crain - Journal of the American Academy …, 1990 - Elsevier
One hundred forty-three patients with cutaneous T cell lymphoma were treated with topical carmustine (BCNU). A complete response was obtained in 86% of those with limited extent (…
Number of citations: 192 www.sciencedirect.com
D Fewer, CB Wilson, EB Boldrey, KJ Enot, MR Powell - Jama, 1972 - jamanetwork.com
… that carmustine is an effective chemotherapeutic agent, with an acceptable level of toxicity, for the treatment of brain tumors. Vincristine did not enhance the effectiveness of carmustine …
Number of citations: 142 jamanetwork.com
RG Selker, WR Shapiro, P Burger, MS Blackwood… - …, 2002 - journals.lww.com
OBJECTIVE: The objective of the Brain Tumor Cooperative Group NIH Trial 87-01 trial was to investigate the effect of additional implanted radiation therapy in newly diagnosed patients …
Number of citations: 331 journals.lww.com
BJ Darakchiev, RE Albright, JC Breneman… - Journal of …, 2008 - thejns.org
Object Effective treatment options are limited for patients with recurrent glioblastoma multiforme (GBM), and survival is usually <1 year. Novel treatment approaches are needed. …
Number of citations: 96 thejns.org
M Westphal, DC Hilt, E Bortey, P Delavault… - Neuro …, 2003 - academic.oup.com
A previous placebo-controlled trial has shown that biodegradable 1,3-bis (2-chloroethyl)-1-nitrosourea (BCNU) wafers (Gliadel wafers) prolong survival in patients with recurrent …
Number of citations: 556 academic.oup.com
JC Buckner, PJ Schomberg… - … Journal of the …, 2001 - Wiley Online Library
BACKGROUND The current study was conducted to determine whether the addition of interferon‐α (IFN‐α) to treatment with radiation therapy and carmustine (BCNU) improves time to …
Number of citations: 163 acsjournals.onlinelibrary.wiley.com
SA Chowdhary, T Ryken, HB Newton - Journal of neuro-oncology, 2015 - Springer
Carmustine wafers (CW; Gliadel ® wafers) are approved to treat newly-diagnosed high-grade glioma (HGG) and recurrent glioblastoma. Widespread use has been limited for several …
Number of citations: 159 link.springer.com

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